2,4-Difluorophenylzinc bromide
Overview
Description
2,4-Difluorophenylzinc bromide is an organozinc compound with the molecular formula C6H3BrF2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluorophenylzinc bromide can be synthesized through the reaction of 2,4-difluoroiodobenzene with zinc powder in the presence of a catalytic amount of a transition metal, such as palladium or nickel. The reaction is typically carried out in an anhydrous solvent like THF under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the preparation of this compound may involve the use of more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the zinc insertion process .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorophenylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It can participate in:
Negishi Coupling: Reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Suzuki-Miyaura Coupling: Although less common, it can be used with boronic acids under palladium catalysis.
Common Reagents and Conditions
Palladium or Nickel Catalysts: Essential for facilitating the cross-coupling reactions.
Anhydrous Solvents: Such as THF, to maintain the reactivity of the organozinc compound.
Inert Atmosphere: Typically nitrogen or argon, to prevent oxidation.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2,4-Difluorophenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates through the formation of biaryl structures.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2,4-difluorophenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst. The molecular targets are typically organic halides, and the pathways involve the formation of palladium-aryl intermediates .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylmagnesium bromide: Another organometallic compound used in similar cross-coupling reactions but with different reactivity and stability profiles.
2,4-Difluorophenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions, offering an alternative to organozinc compounds.
Uniqueness
2,4-Difluorophenylzinc bromide is unique in its ability to participate in Negishi coupling reactions with high efficiency and selectivity. Compared to organomagnesium and organoboron compounds, organozinc reagents are generally less reactive, which can be advantageous in controlling reaction conditions and minimizing side reactions .
Properties
IUPAC Name |
bromozinc(1+);1,3-difluorobenzene-6-ide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVYIAKLGGCVDQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=[C-]1)F)F.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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